![molecular formula C15H32O2Si2 B14406807 [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] CAS No. 88336-59-8](/img/structure/B14406807.png)
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]: is a silicon-based organic compound with the molecular formula C15H32O2Si2 and a molecular weight of 300.58438 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring bonded to two diethyl(methyl)silane groups through oxygen atoms. The presence of silicon atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] typically involves the reaction of cyclopentene with diethyl(methyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) to facilitate the reaction.
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to promote the formation of the desired product.
Solvent: Anhydrous solvents like dichloromethane or toluene to dissolve the reactants and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is common to optimize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The oxygen atoms can participate in nucleophilic substitution reactions, leading to the formation of new silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of silanols (RSiOH) or siloxanes (RSiOSiR).
Reduction: Formation of simpler silane derivatives (RSiH3).
Substitution: Formation of new silicon-oxygen or silicon-nitrogen bonds, leading to various organosilicon compounds.
科学研究应用
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and material science.
相似化合物的比较
[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] can be compared with other similar organosilicon compounds, such as:
Tetramethylsilane (TMS): A simpler organosilicon compound used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisiloxane (HMDS): A widely used organosilicon compound in the semiconductor industry for surface treatment and as a precursor in chemical vapor deposition (CVD) processes.
Trimethylsilyl chloride (TMSCl): An organosilicon compound used as a reagent in organic synthesis for the protection of hydroxyl groups.
The uniqueness of [Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane] lies in its cyclopentene ring structure and the presence of two diethyl(methyl)silane groups, which impart distinct chemical and physical properties compared to other organosilicon compounds.
属性
CAS 编号 |
88336-59-8 |
|---|---|
分子式 |
C15H32O2Si2 |
分子量 |
300.58 g/mol |
IUPAC 名称 |
[2-[diethyl(methyl)silyl]oxycyclopenten-1-yl]oxy-diethyl-methylsilane |
InChI |
InChI=1S/C15H32O2Si2/c1-7-18(5,8-2)16-14-12-11-13-15(14)17-19(6,9-3)10-4/h7-13H2,1-6H3 |
InChI 键 |
XKOJLGYBTCVHEJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)OC1=C(CCC1)O[Si](C)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


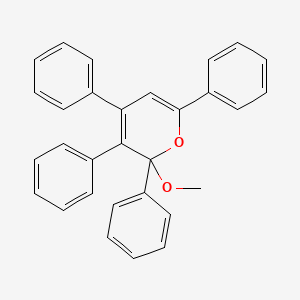
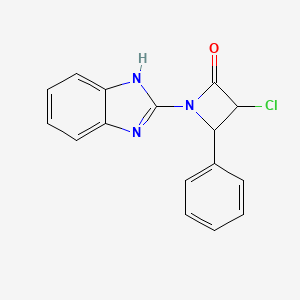
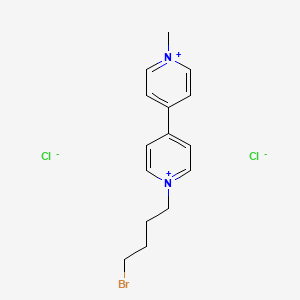
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
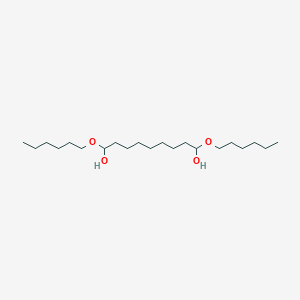
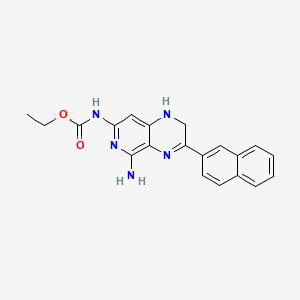
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
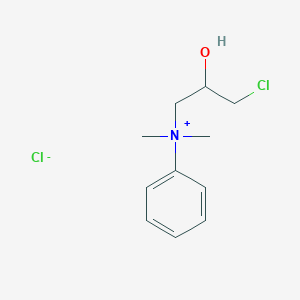
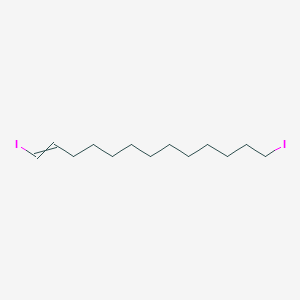
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
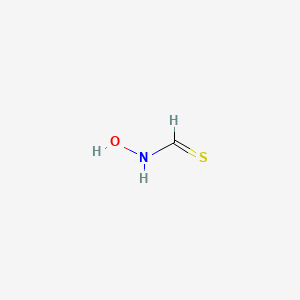
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
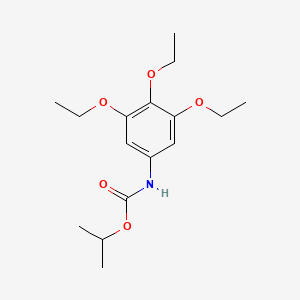
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)
